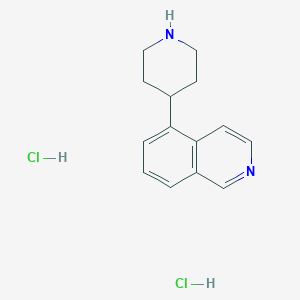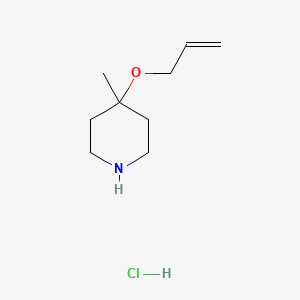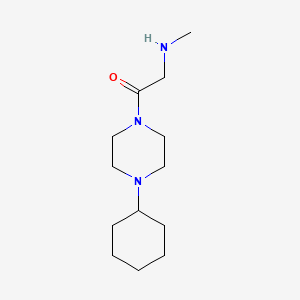
1-(4-Cyclohexylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-Acetylpiperazine is a chemical compound with the empirical formula C6H12N2O . It has a molecular weight of 128.17 .
Synthesis Analysis
1-Acetylpiperazine may be used in the synthesis of series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives . It can also be used in the synthesis of 2-substituted-N-(naphth-1-ylmethyl)-pyrimidin-4-amines and 2-substituted-N-benzhydrylpyrimidin-4-amines .Molecular Structure Analysis
The SMILES string for 1-Acetylpiperazine is CC(=O)N1CCNCC1 . The InChI is 1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
1-Acetylpiperazine has a melting point of 31-34 °C (lit.) . It is soluble in methanol at a concentration of 1 g/10 mL, producing a clear, colorless to faintly greenish-yellow solution .Scientific Research Applications
Synthesis and Potential Inhibitory Effects
The research surrounding 1-(4-Cyclohexylpiperazin-1-yl)-2-(methylamino)ethan-1-one primarily focuses on its synthesis and potential applications as an inhibitor in various biological contexts. For instance, derivatives of this compound, such as those involving tertiaryamino pyrimidin-4-yl and triazol-4-amine structures, have been evaluated for their potential as inhibitors of 15-lipoxygenase, showcasing significant inhibition capabilities (Asghari et al., 2016) [https://consensus.app/papers/synthesis-asghari/f0a00bfc290d5aa18c6dc43e7fb3a5dc/?utm_source=chatgpt].
Endosomolytic Polymers
Further research into poly(amido-amine)s carrying tertiary amino groups and carboxyl groups per repeating unit has explored the physicochemical and biological properties of these compounds, highlighting their endosomolytic and nontoxic nature under certain conditions (Ferruti et al., 2000) [https://consensus.app/papers/linear-polyamidoamines-endosomolytic-polymers-ferruti/50e6bee7b962578186cdc11b8d74f378/?utm_source=chatgpt].
Sigma Receptor Ligands
Additionally, 1-cyclohexylpiperazine derivatives have been synthesized and tested as σ2 receptor ligands, indicating high affinities and potential applications in neuropharmacology and possibly in the development of antineoplastic agents (Berardi et al., 2004) [https://consensus.app/papers/4tetralin1yl-4naphthalen1ylalkyl-derivatives-berardi/56a0fa1fb0cb566db58eb8463dcafb2a/?utm_source=chatgpt].
Novel Cyclized Products
The research extends to the synthesis of novel cyclized products, such as amidines and their conversion into dihydroquinazolines, displaying the compound's versatility in chemical synthesis and potential for creating biologically active molecules (Gataullin et al., 2001) [https://consensus.app/papers/amidines-synthesis-oalkenylanilines-cyclization-acid-gataullin/f29af457430c59238500000eb365e96d/?utm_source=chatgpt].
Anticancer Activity
Studies also explore the anticancer activities of derivatives, underscoring the compound's utility in creating molecules with potential anticancer properties, further exemplifying its significance in medicinal chemistry research (Jiang et al., 2016) [https://consensus.app/papers/synthesis-anticancer-activity-jiang/efc2e7cd0255509387db2775415e705d/?utm_source=chatgpt].
Safety and Hazards
properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-14-11-13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h12,14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUDWXFQFBYCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



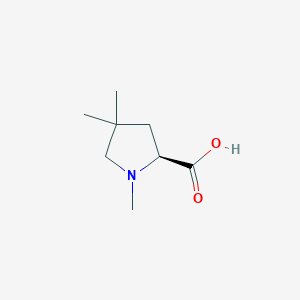

![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)


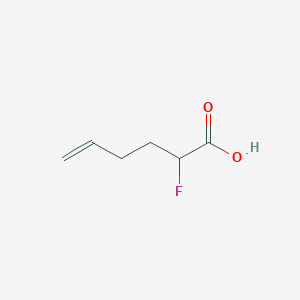



![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)

